

# N-Feruloyloctopamine: A Technical Guide to its Chemical Structure and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N-Feruloyloctopamine**

Cat. No.: **B123784**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Feruloyloctopamine** is a naturally occurring phenolic amide that has garnered significant interest in the scientific community for its potential therapeutic properties. As an antioxidant, it demonstrates promising anti-tumor activities, particularly in the context of hepatocellular carcinoma. This technical guide provides a comprehensive overview of the chemical structure of **N-Feruloyloctopamine**, its quantitative biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.

## Chemical Structure and Properties

**N-Feruloyloctopamine** is structurally characterized by a ferulic acid moiety linked to an octopamine backbone via an amide bond. The molecule exists as cis and trans isomers, with the trans isomer being more commonly studied. Furthermore, the presence of a chiral center in the octopamine portion gives rise to (R)- and (S)-enantiomers.

Table 1: Chemical Identifiers for **N-Feruloyloctopamine** Isomers

| Isomer                         | IUPAC Name                                                                                  | SMILES                               | InChI                                                                                                                   | Molecular Formula                               | Molecular Weight (g/mol) |
|--------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|--------------------------|
| N-trans-Feruloyloctopamine     | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[1]   | CC(=O)N(CC(=O)C2=CC=C(O)C=C2)C=C1[1] | InChI=1S/C12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+[1]         | C <sub>18</sub> H <sub>19</sub> NO <sub>5</sub> | 329.35                   |
| (R)-N-trans-Feruloyloctopamine | (E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | CC(=O)N(CC(=O)C2=CC=C(O)C=C2)C=C1    | InChI=1S/C12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 | C <sub>18</sub> H <sub>19</sub> NO <sub>5</sub> | 329.35                   |

|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|--------|
| N-cis-<br>Feruloyloctop<br>amine | (Z)-N-[2-<br>hydroxy-2-(4-<br>hydroxyphen<br>yl)ethyl]-3-(4-<br>hydroxy-3-<br>methoxyphen<br>yl)prop-2-<br>enamide[2] | COC1=C(O)<br>C=C(\C=C/C(\<br>=O)NCC(O)C<br>2=CC=C(O)C<br>=C2)C=C1[2] | InChI=1S/C1<br>8H19NO5/c1-<br>24-17-10-<br>12(2-8-<br>15(17)21)3-9-<br>18(23)19-11-<br>16(22)13-4-6-<br>14(20)7-5-<br>13/h2-<br>10,16,20-<br>22H,11H2,1H<br>3,<br>(H,19,23)/b9-<br>3-[2] | C <sub>18</sub> H <sub>19</sub> NO <sub>5</sub> | 329.35 |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |
|                                  |                                                                                                                       |                                                                      |                                                                                                                                                                                          |                                                 |        |

## Biological Activity

N-trans-Feruloyloctopamine has demonstrated significant anti-proliferative and anti-invasive effects on hepatocellular carcinoma (HCC) cell lines.[3][4]

Table 2: In Vitro Bioactivity of N-trans-Feruloyloctopamine

| Cell Line | Assay                  | Endpoint         | Value   | Exposure Time | Reference |
|-----------|------------------------|------------------|---------|---------------|-----------|
| Huh7      | Cell Viability (CCK-8) | IC <sub>50</sub> | 1.99 mM | 48 hours      | [4]       |
| HCCLM3    | Cell Viability (CCK-8) | IC <sub>50</sub> | 2.27 mM | 48 hours      | [4]       |

## Signaling Pathway Modulation

The anti-tumor effects of N-trans-Feruloyloctopamine are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. Specifically, it has been shown to inhibit the PI3K/Akt and p38 MAPK pathways, and to reverse the Epithelial-to-Mesenchymal Transition (EMT).[3]

## PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. N-trans-Feruloyloctopamine has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the pro-survival signals in cancer cells.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of Akt phosphorylation by **N-Feruloyloctopamine**.

## p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and can also play a role in cancer progression. N-trans-Feruloyloctopamine has been shown to reduce the phosphorylation of p38 MAPK, suggesting its role in mitigating stress-induced signaling that can promote tumor invasion.[3]



[Click to download full resolution via product page](#)

Caption: Inhibition of p38 MAPK phosphorylation by **N-Feruloyloctopamine**.

## Epithelial-to-Mesenchymal Transition (EMT) Pathway

EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, a hallmark of cancer metastasis. N-trans-

Feruloyloctopamine has been found to reverse EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal transcription factor Slug.[3]



[Click to download full resolution via product page](#)

Caption: **N-Feruloyloctopamine** reverses EMT by modulating key markers.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide methodologies for the synthesis of **N-Feruloyloctopamine** and for key biological assays.

## Synthesis of N-trans-Feruloyloctopamine

While a detailed, peer-reviewed protocol for the specific synthesis of N-trans-Feruloyloctopamine is not readily available, a general method involves the amidation reaction between octopamine and ferulic acid. A patent describes the synthesis of the (S)-enantiomer

via this route using a condensing agent.<sup>[5]</sup> An adaptable enzymatic protocol for a similar compound, N-trans-feruloyltyramine, is detailed below.<sup>[6]</sup>

#### Materials:

- Octopamine hydrochloride
- Ferulic acid
- Triethylamine
- Immobilized Lipase (e.g., Lipozyme TL IM)
- Molecular sieves
- Acetonitrile
- Ethyl acetate
- 5% HCl solution
- 5% NaHCO<sub>3</sub> solution
- Anhydrous sodium sulfate

#### Procedure:

- In a reaction vessel, dissolve octopamine hydrochloride in acetonitrile.
- Add triethylamine to the mixture to liberate the free base of octopamine. Stir for 30 minutes at room temperature.
- Add ferulic acid to the reaction mixture, followed by the immobilized lipase and molecular sieves.
- Seal the vessel and incubate with shaking at an optimized temperature (e.g., 43°C) for an extended period (e.g., 52 hours).
- After the reaction, filter the mixture to recover the immobilized enzyme.

- Evaporate the solvent from the filtrate under reduced pressure.
- Redissolve the residue in water and perform a liquid-liquid extraction with ethyl acetate.
- Combine the organic layers and wash sequentially with 5% HCl and 5% NaHCO<sub>3</sub> solutions.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- The crude product can be further purified by column chromatography.

## Cell Viability Assay (CCK-8)

### Materials:

- Huh7 or HCCLM3 cells
- DMEM medium supplemented with 10% FBS
- N-trans-Feruloyloctopamine stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of N-trans-Feruloyloctopamine in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
- Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
- Incubate the plate for the desired time period (e.g., 48 hours).

- Add 10  $\mu$ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value using appropriate software.

## Transwell Matrikel Invasion Assay

### Materials:

- Transwell inserts (8  $\mu$ m pore size)
- Matrikel Basement Membrane Matrix
- Serum-free medium
- Medium with 10% FBS (chemoattractant)
- Cotton swabs
- Methanol or paraformaldehyde for fixation
- Crystal violet stain

### Procedure:

- Thaw Matrikel on ice and dilute with cold serum-free medium.
- Coat the upper surface of the Transwell inserts with the diluted Matrikel solution and allow it to solidify at 37°C.
- Harvest cells and resuspend them in serum-free medium.
- Seed the cells into the upper chamber of the Matrikel-coated inserts.
- Add medium containing 10% FBS to the lower chamber as a chemoattractant.
- Incubate for 24-48 hours to allow for cell invasion.

- After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
- Stain the fixed cells with crystal violet.
- Wash the inserts to remove excess stain and allow them to dry.
- Count the number of invaded cells in several random fields under a microscope.

## Western Blot Analysis

### Materials:

- Cell lysates from treated and untreated cells
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-E-cadherin, anti-Slug, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

### Procedure:

- Lyse the cells and determine the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like  $\beta$ -actin.

## Receptor Binding and Pharmacokinetics

To date, specific quantitative data on the receptor binding affinities and pharmacokinetic parameters of **N-Feruloyloctopamine** are not extensively reported in publicly available literature. Further research is required to elucidate its direct molecular targets and its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

## Conclusion

**N-Feruloyloctopamine** is a promising natural product with well-documented anti-cancer properties in preclinical models of hepatocellular carcinoma. Its mechanism of action involves the modulation of key signaling pathways that are crucial for tumor progression. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of **N-Feruloyloctopamine** and

exploring its therapeutic potential. Further investigations into its specific molecular targets and in vivo pharmacokinetics are warranted to facilitate its translation into clinical applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norepinephrine synthesis method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Feruloyloctopamine: A Technical Guide to its Chemical Structure and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123784#what-is-the-chemical-structure-of-n-feruloyloctopamine>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)